Methyl 4-aminothiophene-2-carboxylate
Description
Overview of Thiophene (B33073) Derivatives in Organic and Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are cornerstones of heterocyclic chemistry. researchgate.net Their structural similarity to benzene (B151609) allows them to act as bioisosteres, substituting for phenyl rings in biologically active molecules to modulate properties such as solubility, metabolic stability, and receptor binding. researchgate.net This has led to the integration of the thiophene scaffold into a wide array of pharmaceuticals, agrochemicals, and functional materials.
In medicinal chemistry, thiophene derivatives are present in numerous approved drugs, demonstrating a broad spectrum of therapeutic activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. ijpbs.com The thiophene ring's electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.
Organic chemists value thiophenes for their rich and varied reactivity. The thiophene nucleus can undergo a range of transformations, including electrophilic substitution, metalation, and cross-coupling reactions, providing access to a diverse array of functionalized derivatives. researchgate.net The well-established Gewald reaction, a multicomponent reaction, is a particularly efficient method for the synthesis of highly substituted 2-aminothiophenes, which are key precursors to many complex heterocyclic systems. researchgate.netslideshare.net
Significance of Methyl 4-aminothiophene-2-carboxylate as a Synthetic Intermediate
This compound, with its strategically placed amino and carboxylate functional groups on the thiophene ring, is a highly valuable and versatile building block in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The amino group can act as a nucleophile or be transformed into a diazonio group, enabling a wide range of coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carbonyl derivatives. This dual functionality makes it a key starting material for the synthesis of fused heterocyclic systems, which are of significant interest in various areas of chemical research. nih.govresearchgate.net
Role in Pharmaceutical Intermediate Development
The utility of this compound as a pharmaceutical intermediate is well-documented. It serves as a crucial precursor for the synthesis of a variety of biologically active molecules. One of the most notable applications is in the preparation of thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.govresearchgate.netresearchgate.net These fused heterocyclic systems are found at the core of numerous compounds with therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting other biological pathways. semanticscholar.orgnih.gov The synthesis of these complex structures often involves the reaction of the amino and carboxylate groups of this compound with various reagents to form the fused pyrimidine (B1678525) ring.
A prominent example of its application is in the synthesis of intermediates for Articaine, a widely used local anesthetic in dentistry. The unique thiophene ring in Articaine is derived from a substituted aminothiophene precursor, highlighting the importance of this class of compounds in the pharmaceutical industry.
Furthermore, the amino group of this compound can be acylated or derivatized to form N-acylhydrazones, which have shown promise as analgesic and anti-inflammatory agents. researchgate.net This demonstrates the compound's role in generating diverse libraries of molecules for drug discovery screening.
Applications in Agrochemical and Dyestuff Synthesis
The application of aminothiophene derivatives extends beyond pharmaceuticals into the realms of agrochemicals and dyestuffs. researchgate.netmdpi.com While specific examples directly citing this compound in commercial agrochemicals are not as prevalent in readily available literature, the broader class of 2-aminothiophenes are known precursors to compounds with herbicidal and fungicidal activity. chemimpex.com The structural motifs accessible from these intermediates are relevant to the development of new crop protection agents.
In the field of dyestuff synthesis, the amino group of aminothiophenes is a key functional group for the formation of azo dyes. Diazotization of the amino group followed by coupling with various aromatic compounds leads to the formation of intensely colored molecules. Thiophene-based azo dyes are known for their unique color properties and have been investigated for their use in various applications, including textile dyeing.
Research Landscape and Emerging Trends
Current research involving this compound and related aminothiophenes is vibrant and multifaceted. A significant trend is the continued exploration of these compounds as scaffolds for the development of novel therapeutic agents. The synthesis of complex, fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, remains a major focus, with researchers designing and synthesizing new derivatives with improved biological activity and selectivity. nih.govresearchgate.netresearchgate.net
Another emerging area is the use of modern synthetic methodologies, such as direct arylation and other C-H activation techniques, to functionalize the thiophene ring of these intermediates in more efficient and environmentally friendly ways. researchgate.net These methods allow for the late-stage modification of complex molecules, which is highly valuable in drug discovery and development.
Computational studies are also playing an increasingly important role in understanding the structure-activity relationships of molecules derived from this compound. mdpi.com Molecular modeling and quantum chemical calculations are being used to predict the biological activity of new compounds and to guide the design of more potent and selective inhibitors of various biological targets.
Scope of the Academic Research Outline
This article has provided a focused overview of the chemical compound this compound, adhering strictly to its role and applications in academic and industrial research. The discussion has centered on the fundamental importance of thiophene derivatives, the specific significance of this compound as a synthetic intermediate, and its utility in the development of pharmaceuticals, agrochemicals, and dyestuffs. The current research landscape and emerging trends have also been briefly highlighted. The content has been curated to be scientifically accurate and informative, without delving into aspects outside the defined scope of this academic outline.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQNZWIOUMCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444614 | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-43-4 | |
| Record name | Methyl 4-amino-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminothiophene-2-carboxylate | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes to Methyl 4-aminothiophene-2-carboxylate and Analogues
Several classical and modified synthetic strategies have been successfully employed for the preparation of this compound and its structural analogues. These methods provide reliable access to the target compound and its derivatives.
Hantzsch-Type Thiophene (B33073) Cyclization and Methylation
The Hantzsch thiophene synthesis, a variation of the well-known Hantzsch pyridine (B92270) synthesis, offers a pathway to thiophene derivatives. gauthmath.commdpi.com This method typically involves the reaction of a β-keto ester with an α-halocarbonyl compound in the presence of a sulfur source and a base. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the general principle involves the condensation of appropriate precursors to form the thiophene ring, which can then be subjected to methylation to yield the final product.
Gewald Aminothiophene Synthesis and Modifications
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes and represents a highly versatile and widely utilized method for preparing compounds like this compound. wikipedia.orgarkat-usa.orgclockss.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgclockss.org
The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. clockss.org This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. clockss.org A variety of modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modifications include the use of different bases, solvents, and catalysts. arkat-usa.org For instance, variations in the reaction conditions can influence the substitution pattern of the resulting aminothiophene.
Synthesis from α-Lithiated Alkoxyallenes, Isothiocyanates, and Alkyl 2-Bromoacetates
A novel and efficient one-pot approach allows for the synthesis of highly functionalized alkyl 5-aminothiophene-2-carboxylates. researchgate.netresearchgate.net This multicomponent reaction utilizes α-lithiated alkoxyallenes, isothiocyanates, and alkyl 2-bromoacetates. The process is rapid, typically completing within 30-45 minutes. It proceeds through the in-situ formation and subsequent intramolecular cyclization of an alkyl 2-[(2-alkoxybuta-2,3-dienimidoyl)sulfanyl]acetate intermediate. This methodology provides a direct route to polysubstituted aminothiophenes, including analogues of this compound.
Synthesis of Intermediates for Derivatization (e.g., Hydrazinolysis)
The ester functionality of this compound serves as a handle for further chemical transformations. One important derivatization is hydrazinolysis, which converts the methyl ester into the corresponding hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as an alcohol. hhu.deresearchgate.net The resulting 4-aminothiophene-2-carbohydrazide is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other derivatives with potential biological activities. The standard method for preparing carbohydrazides involves the hydrazinolysis of carboxylic acid esters in alcoholic solutions. hhu.de
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comorganic-chemistry.org The application of microwave technology to the Gewald synthesis of 2-aminothiophenes has been particularly successful. clockss.orgorganic-chemistry.org
Catalyst Systems for Thiophene Ring Construction
The construction of the polysubstituted thiophene ring of this compound and its analogs is often achieved through the versatile Gewald reaction. This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst.
While the Gewald reaction can be performed with catalytic amounts of a base, various catalyst systems have been explored to improve yields and reaction conditions. For the synthesis of 2-aminothiophenes, secondary amines such as morpholine (B109124) are commonly employed as catalysts. In a broader context of thiophene synthesis, other catalytic systems have been documented for related structures. For instance, the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate has been reported using a combination of anhydrous ferric chloride and cyanuric chloride. researchgate.net Another general approach for the preparation of 3-aminothiophenes involves the reaction of 3-oxotetrahydrothiophenes with hydroxylamine (B1172632) hydrochloride in a polar inert solvent, such as acetonitrile. researchgate.net
The choice of catalyst can be crucial for the efficiency of the Gewald reaction. Studies on the synthesis of 2-aminothiophenes have shown that piperidinium (B107235) borate (B1201080) can act as a truly catalytic system, with loadings as low as 20 mol% providing excellent yields in short reaction times. thieme-connect.com
| Catalyst System | Substrate(s) | Product | Key Features | Reference |
|---|---|---|---|---|
| Morpholine | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Commonly used base catalyst in Gewald reactions. | wikipedia.org |
| Ferric chloride, Cyanuric chloride | 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, Hydroxylamine hydrochloride | Methyl 3-amino-4-methylthiophene-2-carboxylate | Used in the synthesis of a structural isomer. | researchgate.net |
| Hydroxylamine hydrochloride | 3-Oxotetrahydrothiophenes | 3-Aminothiophenes | Used in a polar inert solvent. | researchgate.net |
| Piperidinium borate | Ketone, α-Cyanoester, Sulfur | 2-Aminothiophenes | Acts as a true catalytic system with low loading. | thieme-connect.com |
Green Solvents in Thiophene Synthesis
Water has been successfully employed as a solvent for the Gewald synthesis of 2-aminothiophenes. In some instances, the reaction can proceed in water at room temperature in the presence of triethylamine, leading to high yields of the desired products. nih.gov Another approach involves the use of ultrasound activation in water, which can drive the reaction to completion without the need for a catalyst. nih.gov
Ionic liquids have also emerged as promising green solvents and even catalysts for thiophene synthesis. Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. For example, the Gewald reaction has been successfully carried out in ionic liquids, which can facilitate product isolation and catalyst recycling. mdpi.com Microwave-assisted synthesis in the presence of functionalized ionic liquids has also been shown to be an efficient method for preparing 2-aminothiophenes. mdpi.com
| Green Solvent | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Water | Room temperature with triethylamine | Environmentally benign, readily available, high yields. | nih.gov |
| Water | Ultrasound activation, catalyst-free | Avoids the use of a catalyst, energy-efficient. | nih.gov |
| Ionic Liquids | Conventional heating or microwave irradiation | Low vapor pressure, recyclable, can act as both solvent and catalyst. | mdpi.com |
Chemical Reactivity and Derivatization Strategies
The presence of multiple functional groups—the amino group, the ester, and the electron-rich thiophene ring—makes this compound a versatile substrate for a wide range of chemical transformations.
Oxidation and Reduction Reactions
The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides or sulfones. Common oxidizing agents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). However, specific studies on the oxidation of this compound are not extensively documented.
The reduction of thiophene derivatives can also be achieved. For instance, the catalytic reduction of acylthiophenes is a known transformation. acs.org In the context of aminothiophenes, the nitro group on a thiophene ring can be reduced to an amino group, which represents a synthetic route to compounds like this compound if a suitable nitro-precursor is available.
Nucleophilic Substitution Reactions at the Amino Group
The amino group of this compound is a key site for derivatization through nucleophilic substitution reactions, including acylation, sulfonylation, and alkylation.
Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. While the acylation of some aminothiophenes has been reported to be challenging under standard conditions, successful condensations have been achieved using coupling reagents like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). rsc.orgganeshremedies.com
Sulfonylation: The amino group can also react with sulfonyl chlorides in the presence of a base to form sulfonamides. A general procedure for the N-sulfonylation of 2-aminothiazole, a related heterocyclic amine, involves the use of a sulfonyl chloride in an aqueous solution of sodium acetate (B1210297) at elevated temperatures. nih.gov
Alkylation: The N-alkylation of 2-aminothiophenes has been described as notoriously difficult to achieve under mild conditions. nih.govresearchgate.net However, methodologies have been developed that utilize a combination of a strong base, such as cesium carbonate, and a phase-transfer catalyst, like tetrabutylammonium (B224687) iodide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction. nih.govresearchgate.net Another approach involves the use of sodium hydride and an alkylating agent, such as methyl iodide, which is a broadly applied method for the N-methylation of amino acids. monash.edu
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Aryl carboxylic acids, HATU | N-Aryl amides | ganeshremedies.com |
| Sulfonylation | Sulfonyl chloride, Sodium acetate, Water, 80-85 °C | N-Sulfonamides | nih.gov |
| Alkylation | Alkyl halide, Cesium carbonate, Tetrabutylammonium iodide, DMF | N-Alkyl amines | nih.govresearchgate.net |
| Alkylation | Alkyl iodide, Sodium hydride | N-Alkyl amines | monash.edu |
Electrophilic Substitution Reactions on the Thiophene Ring
The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation. The amino and ester groups on the ring will influence the regioselectivity of these reactions.
Halogenation: The halogenation of alkylthiophenes can be performed under various conditions depending on the desired halogen and position of substitution. nih.gov
Nitration: The nitration of five-membered heterocycles, including thiophenes, is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.orgresearchgate.net For benzo[b]thiophen-2-carboxylic acid, nitration can lead to a mixture of isomers. rsc.org
Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. exlibrisgroup.comresearchgate.netresearchgate.netijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. rsc.org This reaction has been successfully applied to N-aryl-substituted 2-aminothiophenes, leading to the formation of 2-arylamino-thiophene-5-carbaldehydes or thieno[2,3-b]quinolinium salts, depending on the substitution pattern. researchgate.net For 3-acetyl-2-aminothiophenes, the Vilsmeier-Haack reaction can lead to the formation of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.netexlibrisgroup.com
Direct Arylation and C-H Functionalization
Palladium-catalyzed direct arylation has emerged as a powerful tool for the C-H functionalization of heterocycles, including thiophenes. unipd.itnih.govnih.gov This methodology allows for the formation of carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials.
For a close analog, methyl 3-amino-4-methylthiophene-2-carboxylate, palladium-catalyzed direct arylation with aryl bromides has been shown to proceed with high regioselectivity. researchgate.netresearchgate.net The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like PdCl(C₃H₅)(dppb), a base such as potassium acetate (KOAc), and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. researchgate.netchemicalbook.com The choice of base is crucial to promote the direct arylation and inhibit competing amination reactions. researchgate.netunipd.it
This direct C-H arylation has been successfully applied to a range of aryl bromides, including those with electron-donating and electron-withdrawing substituents. researchgate.net The ester group in these aminothiophene carboxylates can also act as a directing group in palladium-catalyzed oxidative dehydrogenative polycondensation, enabling the synthesis of functionalized thiophene polymers. rsc.org
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | PdCl(C₃H₅)(dppb) | KOAc | DMAc | 120 °C | Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate | 81% | chemicalbook.com |
| Various aryl bromides | Pd(OAc)₂ | KOAc | DMAc | 120 °C | Corresponding 5-aryl-3-amino-4-methylthiophene-2-carboxylates | Moderate to high | researchgate.net |
Condensation Reactions with Aldehydes and Isothiocyanates
The primary amino group of this compound is a key functional handle for condensation reactions. It readily reacts with aldehydes to form Schiff bases, which can be further utilized in cyclization reactions. A notable example is the three-component condensation of 3-aminothiophene-2-carboxylic acid derivatives with aromatic aldehydes and Meldrum's acid, which provides a convenient route to substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones. In this process, the aminothiophene derivative, aldehyde, and Meldrum's acid combine to construct the fused pyridine ring.
Similarly, the amino group exhibits nucleophilic character towards the electrophilic carbon of isothiocyanates, leading to the formation of thiourea (B124793) derivatives. For instance, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with benzoyl isothiocyanate yields the corresponding N-benzoylthiourea derivatives. These thiourea intermediates are pivotal in the synthesis of various fused heterocyclic systems, such as thienopyrimidines. The reaction typically proceeds by the nucleophilic attack of the amino group on the isothiocyanate, followed by cyclization of the resulting thiourea.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| 3-Aminothiophene-2-carboxylic acid derivative | Aromatic aldehyde and Meldrum's acid | 6,7-Dihydro-4H-thieno[3,2-b]pyridin-5-one | |
| 2-Aminotetrahydrobenzo[b]thiophene | Benzoyl isothiocyanate | N-Benzoylthiourea derivative |
Ester Hydrolysis and Related Transformations
The methyl ester group at the 2-position of the thiophene ring can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can be used in subsequent reactions, such as amide bond formation or decarboxylation. The hydrolysis/decarboxylation of the ester at the 2-position, followed by acylation of the amino group, represents a viable route to 4-arylsulfonyl-3-carboxamidothiophenes.
The carboxylic acid intermediate is also crucial for certain cyclization reactions where it acts as an internal nucleophile or electrophile precursor. The choice of hydrolytic conditions (e.g., aqueous sodium hydroxide (B78521) or mineral acids) is critical and depends on the stability of other functional groups within the molecule.
Synthesis of Fused Heterocyclic Systems from this compound
The strategic placement of the amino and ester functionalities on the thiophene ring makes this compound an ideal precursor for the synthesis of a variety of fused heterocyclic systems.
Thienopyrimidine Synthesis
Thienopyrimidines, which are bioisosteres of purines, are a class of compounds with a broad spectrum of biological activities. This compound is a common starting material for the synthesis of thieno[2,3-d]pyrimidines. The vicinal amino and ester groups can react with a variety of one-carbon synthons to form the pyrimidine (B1678525) ring.
Common methods include:
Reaction with Formamide: Heating the aminothiophene ester with formamide leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-one.
Reaction with Isothiocyanates: Reaction with isothiocyanates yields thiourea derivatives, which can be cyclized under basic conditions to afford thieno[2,3-d]pyrimidinone derivatives.
Reaction with Chloroacetyl Chloride: Treatment with chloroacetyl chloride followed by reaction with a primary amine can also lead to thienopyrimidine structures.
Table 2: Reagents for Thienopyrimidine Synthesis
| Reagent | Resulting Fused System | Ref. |
| Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | |
| Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Chloroacetyl chloride / Primary amine | Substituted thieno[2,3-d]pyrimidines |
Thieno[3,2-b]indoles Synthesis
Thieno[3,2-b]indoles are another important class of fused heterocycles with diverse biological activities. A convenient one-pot, two-step strategy for the synthesis of these compounds from 5-substituted 3-aminothiophene-2-carboxylates has been developed, based on the Fischer indolization reaction. This method involves the saponification of the starting amino ester, followed by treatment of the resulting crude 3-amino acid sodium salt with arylhydrazines in glacial acetic acid. This approach allows for the efficient construction of the thieno[3,2-b]indole core.
Thieno[2,3-d]oxazin-4-ones Synthesis
4H-Thieno[2,3-d]oxazin-4-ones are valuable intermediates in the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives. They can be prepared from 2-aminothiophene-3-carboxylic acids. The synthesis typically involves the acylation of the amino group, for example with an acid chloride or anhydride, followed by a cyclodehydration reaction. The resulting oxazinone can then be reacted with various nucleophiles, such as amines, to open the oxazinone ring and subsequently form a new heterocyclic system.
Pyrazole (B372694), Pyridine, and Triazole Derivatives
The versatile reactivity of aminothiophene esters also extends to the synthesis of other fused and non-fused heterocyclic systems.
Pyrazole Derivatives: 2-Aminothiophenes have been utilized as building blocks for the synthesis of novel pyrazole derivatives. The synthetic strategy often involves the transformation of the aminothiophene into a hydrazine derivative or a 1,3-dicarbonyl compound, which can then undergo cyclization to form the pyrazole ring.
Pyridine Derivatives: The synthesis of pyridine derivatives from aminothiophenes can be achieved through various cyclocondensation reactions. For instance, the reaction of 2-aminothiophenes with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of thieno[2,3-b]pyridines.
Triazole Derivatives: The synthesis of triazole derivatives can be approached by first converting the amino group of the thiophene into a hydrazine or a related synthon. For example, reaction of a carbohydrazide (B1668358) with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized to form a 1,2,4-triazole-3-thione.
Spectroscopic Data for this compound Largely Undocumented in Public Domain
Following an extensive search for the spectroscopic characterization of this compound (CAS No. 89499-43-4), the generation of a complete article according to the requested detailed outline is not possible at this time due to the lack of sufficient primary source data.
The available information is limited to a predicted Nuclear Magnetic Resonance (NMR) spectrum, with no experimental data found for Carbon-13 NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), or Ultraviolet-Visible (UV-Vis) Spectroscopy for this specific molecule.
Spectroscopic Characterization and Structural Elucidation
Proton NMR spectroscopy is a critical tool for identifying the hydrogen framework of a molecule. For Methyl 4-aminothiophene-2-carboxylate, only predicted ¹H-NMR data has been located. This theoretical spectrum provides an estimation of the chemical shifts and splitting patterns.
The predicted spectrum in deuterated chloroform (B151607) (CDCl₃) suggests the presence of two distinct aromatic protons on the thiophene (B33073) ring, which appear as doublets due to coupling with each other. A sharp singlet is predicted for the three protons of the methyl ester group, and a broad singlet corresponds to the two protons of the amine group.
Table 1: Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.31 | Doublet (d) | 1H | 1.6 | Thiophene H-5 |
| 6.40 | Doublet (d) | 1H | 1.6 | Thiophene H-3 |
| 3.85 | Singlet (s) | 3H | N/A | -OCH₃ |
| 3.63 | Broad Singlet (br s) | 2H | N/A | -NH₂ |
| Data is based on computational predictions and has not been experimentally verified in available literature. |
No experimental or predicted ¹³C-NMR data for this compound was found in the public domain. This analysis would be essential for confirming the carbon skeleton of the compound.
Experimental IR spectral data, which would identify characteristic vibrational frequencies for functional groups such as the N-H stretches of the amine, the C=O stretch of the ester, and C-S bonds of the thiophene ring, is not available in the searched databases and literature.
No mass spectrometry data detailing the molecular ion peak or fragmentation pattern for this compound could be located. This information would be crucial for confirming the molecular weight and connectivity of the molecule.
Information regarding the UV-Vis absorption maxima (λmax), which provides insights into the electronic transitions within the conjugated system of the molecule, is not documented in available resources.
Crystallography and Intermolecular Interactions
X-ray Diffraction Studies of Single Crystals
As of the latest literature review, no single-crystal X-ray diffraction studies for Methyl 4-aminothiophene-2-carboxylate have been publicly reported. Consequently, the primary experimental data required for a detailed crystallographic analysis is not available.
Due to the lack of single-crystal X-ray diffraction data, the crystal system and space group for this compound have not been determined. This fundamental information is essential for understanding the packing of molecules in the solid state.
Detailed experimental data on the molecular conformation, including bond lengths and angles for this compound, are not available in the absence of crystallographic studies. While a synthesis for the compound has been described, this did not include a crystal structure determination.
A definitive analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent on the availability of a solved crystal structure. Without this data for this compound, a detailed and experimentally verified discussion of these crucial interactions cannot be provided.
Hirshfeld surface and fingerprint plot analyses are powerful tools for the quantitative and qualitative assessment of intermolecular interactions within a crystal lattice. However, these analyses require detailed crystallographic information files (CIFs) as a starting point. As no such files are available for this compound, these computational analyses have not been performed.
Polymorphism and Solid-State Characteristics
There are currently no published studies on the polymorphism of this compound. The investigation of different crystalline forms, or polymorphs, is critical for understanding the physical and chemical properties of a solid-state material. A patent document reports a melting point of 76-78 °C for the compound, which provides a basic solid-state characteristic. However, a thorough exploration of its polymorphic behavior has not been documented.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like Methyl 4-aminothiophene-2-carboxylate, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By starting with an experimental crystal structure, computational models can refine the geometry in the gas phase. mdpi.com
Theoretical calculations for a closely related isomer, methyl 3-aminothiophene-2-carboxylate, have been performed using the B3LYP functional with a 6-31G* basis set. mdpi.com Such calculations provide optimized bond lengths and angles, which are typically in close agreement with experimental data from X-ray crystallography. These computational studies confirm the planarity of the thiophene (B33073) ring and the relative orientations of the amino and carboxylate groups, which are crucial for understanding the molecule's interactions. mdpi.com The electronic structure, including the distribution of electron density, is also a key output of DFT calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. e3s-conferences.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.commaterialsciencejournal.org A small energy gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For the related compound methyl 3-aminothiophene-2-carboxylate, the HOMO-LUMO gap has been calculated to be approximately 4.537 eV. mdpi.com This value indicates a relatively low kinetic stability and high chemical reactivity. mdpi.com The distribution of these orbitals is also informative; the HOMO is often localized on the electron-rich portions of the molecule, such as the amino group and the thiophene ring, indicating its role as an electron donor. Conversely, the LUMO is typically centered on electron-accepting regions, like the carboxyl group. mdpi.com This separation of FMOs is fundamental to the charge transfer properties within the molecule.
| Parameter | Value (for Methyl 3-aminothiophene-2-carboxylate) | Implication |
|---|---|---|
| HOMO Energy | - | Electron-donating capability |
| LUMO Energy | - | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.537 eV mdpi.com | Low kinetic stability, high chemical reactivity mdpi.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.
Typically, the MEP surface analysis reveals:
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the amino group. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms, particularly those of the amino group and the methyl group. researchgate.net
Neutral Regions (Green): These areas indicate a near-zero potential.
The MEP surface provides a clear picture of the molecule's charge distribution, highlighting the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis type orbitals (acceptors). periodicodimineralogia.it This analysis provides quantitative insight into intramolecular and intermolecular charge transfer, hyperconjugation, and the stability arising from these interactions. periodicodimineralogia.it
Fukui functions are used within DFT to identify the most reactive sites in a molecule. nih.gov By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
The primary Fukui functions are:
ƒ+(r): Indicates the propensity of a site to undergo a nucleophilic attack (electron acceptance).
ƒ-(r): Indicates the propensity of a site for an electrophilic attack (electron donation).
ƒ0(r): Indicates the propensity of a site for a radical attack.
For a molecule like this compound, Fukui function analysis would likely identify the nitrogen atom of the amino group and certain carbon atoms in the thiophene ring as primary sites for electrophilic attack. Conversely, the carbonyl carbon of the carboxylate group would be a probable site for nucleophilic attack. nih.gov This analysis provides a more detailed and quantitative prediction of reactivity than MEP analysis alone.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. mdpi.commdpi.com The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com
In RDG plots, low-gradient spikes at low electron densities signify non-covalent interactions. These interactions are typically color-coded on an isosurface:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (steric clashes), often found within rings. mdpi.com
For the related methyl 3-aminothiophene-2-carboxylate, RDG analysis has been used to confirm the presence of intermolecular N–H⋯O and N–H⋯N hydrogen bonds, as well as weaker van der Waals interactions, which are responsible for its crystal packing. mdpi.com A similar analysis for this compound would reveal the nature and strength of the non-covalent interactions that govern its supramolecular structure.
| Isosurface Color | Sign(λ₂)ρ Value | Type of Interaction |
|---|---|---|
| Blue | Negative | Strong attraction (e.g., Hydrogen Bonds) mdpi.com |
| Green | Near Zero | Weak van der Waals interactions mdpi.com |
| Red | Positive | Strong repulsion (e.g., Steric hindrance) mdpi.com |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target and for proposing the binding mode of a ligand at the molecular level.
For the class of aminothiophene carboxylates, molecular docking has been employed to explore their binding affinity against various enzymes. researchgate.net For instance, derivatives have been docked against targets like GlcN-6-P synthase and tubulin to investigate their potential as antibacterial or anticancer agents. researchgate.netnih.gov These studies help in understanding the structural requirements for effective binding. However, specific molecular docking studies detailing the interaction of this compound with protein targets are not extensively documented in the available literature.
Successful molecular docking studies provide detailed information on the non-covalent interactions between a ligand and a protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The strength of these interactions is quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). This allows for the ranking of different compounds and the identification of key amino acid residues involved in the binding. rsc.org
By docking a single compound against a panel of different proteins, researchers can identify potential biological targets, a process known as reverse docking. This can help in discovering new therapeutic applications for existing compounds or in identifying potential off-target effects.
Aminothiophene derivatives have been investigated as potential inhibitors for a range of targets, including protein tyrosine phosphatase, carbonic anhydrase IX, and various kinases involved in cancer progression. rsc.orgresearchgate.net This suggests that this compound may also exhibit activity against similar targets, but dedicated screening and docking studies are required to confirm these possibilities and identify its specific biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. MD simulations calculate the motion of atoms over time, allowing researchers to assess the stability of a docked pose, observe conformational changes in the protein or ligand, and obtain a more refined estimation of binding free energy. researchgate.netnih.gov
Studies on related thiophene carboxamide and phenylthiophene-2-carboxylate compounds have utilized MD simulations to confirm the stability of their complexes with targets like tubulin and protein tyrosine phosphatase. nih.govresearchgate.net These simulations, often run for nanoseconds, can reveal whether the key interactions predicted by docking are maintained over time. researchgate.net To date, specific MD simulation studies on this compound have not been reported in the reviewed scientific literature, representing a gap in the understanding of its dynamic binding behavior.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In silico ADME prediction is a critical component of modern drug discovery, used to evaluate the pharmacokinetic properties of a compound computationally. These predictions help to identify candidates with good oral bioavailability and appropriate metabolic stability, reducing the likelihood of late-stage failures in drug development. ljmu.ac.uk Key parameters often assessed include adherence to Lipinski's rule of five, water solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
ADME prediction studies have been performed for various aminothiophene derivatives, often as part of a broader screening campaign to identify promising drug candidates. nih.gov These studies help to ensure that synthesized compounds have favorable drug-like properties. While general physicochemical properties for this compound can be calculated, a comprehensive, published in silico ADME profile detailing its predicted pharmacokinetic behavior is not currently available.
Pharmacological and Biological Research Applications
Antimicrobial Activity
Derivatives of methyl 4-aminothiophene-2-carboxylate have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The inherent chemical structure of the aminothiophene core allows for various modifications, leading to compounds with enhanced potency and spectrum of activity.
Thiophene-2-carboxamide derivatives, which are structurally related to this compound, have shown significant antibacterial efficacy. For instance, certain 3-amino thiophene-2-carboxamide derivatives have displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts against both Gram-positive and Gram-negative bacteria. nih.gov One particular amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov
Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as potent antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Two compounds from this series, in particular, demonstrated high activity, suggesting their potential in combating resistant bacterial strains. mdpi.com The antibacterial activity of these derivatives is influenced by the nature and position of substituents on the thiophene (B33073) and carboxamide moieties. nih.gov For example, substitution on the amide of the thiophene ring with a 4-chlorophenyl group has been shown to enhance antibacterial potency in certain derivatives. nih.gov
| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Amino thiophene-2-carboxamide with methoxy group | P. aeruginosa | 20 mm | nih.gov |
| Amino thiophene-2-carboxamide with methoxy group | S. aureus | 20 mm | nih.gov |
| Amino thiophene-2-carboxamide with methoxy group | B. subtilis | 19 mm | nih.gov |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 4a) | ESBL-producing E. coli | 13 ± 2 mm (at 50 mg) | mdpi.com |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 4c) | ESBL-producing E. coli | 15 ± 2 mm (at 50 mg) | mdpi.com |
The antifungal potential of aminothiophene derivatives has also been a subject of investigation. Studies on 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives revealed fungicidal activity against various clinical isolates of Candida and Cryptococcus species. researchgate.net The presence of a cycloalkyl ring attached to the thiophene moiety was found to be crucial for the antifungal effect, with cyclohexyl derivatives showing the most promise. researchgate.net
In other research, certain thiophene derivatives have demonstrated potent activity against Aspergillus fumigatus and good activity against Syncephalastrum racemosum. researchgate.net The antifungal activity, much like the antibacterial properties, is significantly influenced by the specific substituents on the thiophene ring. researchgate.net For example, a series of 4-thioflavonols, which can be considered complex thiophene derivatives, showed enhanced antifungal activity against Candida albicans, Candida parapsilosis, and Candida krusei compared to their flavonol precursors. scirp.org
| Compound/Derivative | Fungal Strain | Activity (MFC in μg/mL or other) | Reference |
|---|---|---|---|
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile (Compound 4d) | Cryptococcus spp. | MFC: 100-800 μg/mL | researchgate.net |
| Thiophene derivative (Compound 3) | Aspergillus fumigatus | Potent activity | researchgate.net |
| Thiophene derivative (Compound 5, 6, 7a) | Syncephalastrum racemosum | Good activity | researchgate.net |
The mechanisms through which aminothiophene derivatives exert their antimicrobial effects are multifaceted and appear to vary depending on the specific compound and microbial target. One proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov Time-kill curve assays have demonstrated that certain thiophene derivatives have bactericidal effects, leading to increased membrane permeabilization. nih.gov
For ESBL-producing bacteria, molecular docking studies suggest that N-(4-methylpyridin-2-yl) thiophene-2-carboxamides interact with the binding pocket of the β-lactamase enzyme. mdpi.com This interaction likely inhibits the enzyme's ability to hydrolyze β-lactam antibiotics, thus restoring their efficacy. Additionally, the carboxamide bond, a crucial component in these derivatives, is known for its resistance to hydrolysis and is a fundamental building block of proteins, suggesting its potential role in interacting with bacterial enzymes. mdpi.com
Anticancer Potential
The core structure of this compound is a key component in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds that has demonstrated significant anticancer activity. These derivatives have been evaluated against a variety of cancer cell lines, showing promise as antiproliferative and apoptosis-inducing agents.
Derivatives of 2-aminothiophene have shown pronounced and selective anti-proliferative activity against several cancer cell lines. nih.gov For example, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been tested against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives exhibiting significant toxicity to these cancer cells while being less harmful to normal cells. nih.gov One such thienopyrimidine showed an IC50 value of 13.42 μg/mL against MCF-7 cells. nih.gov
Similarly, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated potent antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.netnih.gov One of the most active compounds in this series had an IC50 of 4.3 µg/mL against the MCF-7 cell line. researchgate.netnih.gov Other 2-amino thiophene derivatives have shown antiproliferative action against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cells, with some being as effective as or even better than the standard drug doxorubicin. bohrium.com
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Chloroethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 13.42 μg/mL | nih.gov |
| Ethyl 4-amino-5-methyl-2-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 4.3 μg/mL | researchgate.netnih.gov |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 62.86 μg/mL | nih.gov |
| 2-amino thiophene derivative (6CN14) | HeLa | High antiproliferative potential | bohrium.com |
| 2-amino thiophene derivative (7CN09) | PANC-1 | High antiproliferative potential | bohrium.com |
The anticancer effects of these thiophene derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle. A study on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate found that a lead compound induced apoptosis in MCF-7 cells, with a significant reduction in cell viability. researchgate.netnih.gov Flow cytometric analysis revealed that this compound led to an increase in both early and late apoptotic cell populations. researchgate.netnih.gov
Furthermore, 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle and to induce apoptosis in these cells. nih.gov In the case of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, their effect on the cell cycle was found to be cell-line dependent, causing a G1 arrest in the estrogen receptor-positive MCF-7 cell line and a G2 arrest in MDA-MB-231 cells. nih.gov Flow cytometry assays on other 2-amino thiophene derivatives have suggested that they can act as cytostatic agents in HeLa cells by interfering with the progression of the cell cycle. bohrium.com
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Induction of apoptosis (significant reduction in cell viability) | researchgate.netnih.gov |
| 2-aminothiophene-3-carboxylic acid ester derivative | Prostate cancer cells | G1 phase cell cycle arrest and apoptosis induction | nih.gov |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | G1 phase cell cycle arrest | nih.gov |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | G2 phase cell cycle arrest | nih.gov |
| 2-amino thiophene derivative | HeLa | Cytostatic agent, interferes with cell cycle progression | bohrium.com |
Inhibition of Specific Enzymes
Derivatives of this compound have been explored as inhibitors of several key enzymes implicated in various disease pathways. The inherent structural features of the thiophene ring allow for molecular modifications that can lead to potent and selective enzyme inhibition.
Protein-Tyrosine Phosphatase 1B (PTP1B): The aminothiophene scaffold is a key component in the development of selective and orally bioavailable nonpeptide inhibitors of PTP1B, an enzyme that is a major negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.
Phosphoinositide 3-kinase (PI3K): Thienopyrimidine derivatives synthesized from aminothiophenes have been identified as potent inhibitors of PI3K isoforms. The PI3K signaling pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
p21-activated kinase 4 (PAK4): The aminothiophene core is utilized in the design of inhibitors targeting PAK4, a serine/threonine kinase involved in cytoskeletal dynamics, cell proliferation, and survival, which is often overexpressed in cancer.
Tubulin: A series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-5-aryl/heteroarylthiophene derivatives have been shown to act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This action disrupts microtubule formation, a critical process for cell division, thereby exhibiting significant antiproliferative activity against cancer cells. nih.govnih.gov One derivative, containing a 2'-thienyl ring at the 5-position, demonstrated substantial antiproliferative activity with a mean IC50 value of 140 nM and inhibited tubulin polymerization with an IC50 value of 1.2 μM. nih.gov
While the thiophene scaffold is versatile, specific inhibitory activities by this compound derivatives against enzymes such as Ribonucleotide Reductase and Topoisomerase I are not as prominently reported in the reviewed scientific literature.
Anti-inflammatory and Antinociceptive Properties
The 2-aminothiophene scaffold is a well-established pharmacophore in the development of agents with anti-inflammatory and pain-reducing (antinociceptive) properties. nih.govtandfonline.comimpactfactor.orgtechscience.com A notable class of these compounds are the N-acylhydrazones (NAH), which are considered privileged structures in the design of anti-inflammatory drug candidates. nih.govresearchgate.netmdpi.com
A series of functionalized 3-aminothiophene-2-acylhydrazone derivatives, synthesized from the corresponding carbohydrazide (B1668358), have demonstrated significant analgesic and anti-inflammatory potency and efficacy in various preclinical models. nih.govresearchgate.net In the formalin-induced nociception test in mice, which has an early neurogenic phase and a later inflammatory phase, certain derivatives showed potency and efficacy similar to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net Furthermore, selected compounds proved active in a chronic model of inflammation, Complete Freund's Adjuvant (CFA)-induced arthritis in rats. nih.govresearchgate.net Molecular docking studies suggest that these activities may arise from the inhibition of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. researchgate.net
| Compound | Phase | ID50 (µmol/Kg ± S.E.M.) | Emax (% Inhibition ± S.E.M.) |
|---|---|---|---|
| Derivative 5a | Neurogenic | 12.5 ± 2.1 | 65.2 ± 3.4 |
| Inflammatory | 7.2 ± 1.8 | 89.1 ± 1.2 | |
| Derivative 5d | Neurogenic | 2.5 ± 0.4 | 72.5 ± 2.1 |
| Inflammatory | 5.2 ± 2.0 | 92.4 ± 0.9 | |
| Indomethacin (Reference) | Neurogenic | >30 | 40.1 ± 2.9 |
| Inflammatory | 6.1 ± 1.1 | 95.2 ± 0.5 |
Data adapted from preclinical studies on aminothiophene derivatives. researchgate.net
Antiviral Activities
The structural diversity achievable from this compound has led to the discovery of derivatives with potent activity against a range of viruses. google.comresearchgate.net
Anti-HIV-1 Integrase: The aminothiophene scaffold has been used to synthesize derivatives that show potential as inhibitors of HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host cell's genome, which is a critical step in the HIV replication cycle.
Human Cytomegalovirus (HCMV) Inhibitors: Thienopyrimidine derivatives, which can be synthesized from aminothiophene precursors, have been identified as potent inhibitors of HCMV. nih.govresearchgate.net Specifically, N-hydroxy thienopyrimidine-2,4-diones have been characterized as inhibitors of the pUL89 endonuclease, an essential component of the viral terminase complex required for viral genome packaging and cleavage. nih.govresearchgate.net Many of these analogues exhibit inhibitory concentrations (IC50) in the nanomolar range in biochemical assays. nih.govresearchgate.net
Hepatitis C Virus (HCV) Inhibitors: Thiophen urea (B33335) derivatives have been developed as a novel class of HCV entry inhibitors. nih.govresearchgate.netnih.gov Certain compounds demonstrated potent antiviral activities against HCV genotypes 1 and 2, with half-maximal effective concentrations (EC50) below 30 nM. nih.govnih.gov Docking studies suggest these compounds may interact with the HCV E2 glycoprotein, preventing the virus from entering host cells. nih.govnih.gov
SARS-CoV-2 Antiviral Agents: In the search for treatments for COVID-19, small molecule inhibitors based on a 2-amide-3-methylester thiophene scaffold were discovered through high-throughput screening. nih.gov These compounds target the SARS-CoV-2 Mac1 protein, which plays a role in counteracting the host's innate immune response. nih.gov Structure-based optimization led to analogues with improved potency (IC50 of 2.1 μM) that were shown to inhibit coronavirus replication in cell culture models. nih.gov
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. Numerous SAR studies have been conducted on derivatives of this compound to optimize their potency, selectivity, and pharmacokinetic properties. rsc.org
SAR studies have provided crucial insights into how modifying the substituents on the aminothiophene scaffold influences biological activity.
For A1 Adenosine Receptor Allosteric Enhancers: In series of 5-substituted 2-amino-4-arylthiophenes, modifications at the 3- and 5-positions of the thiophene ring significantly impact both potency and efficacy. For example, in a 3-benzoyl series, a 5-phenyl group conferred the greatest potency, whereas the absence of a 5-substituent resulted in the highest efficacy. nih.gov In a corresponding 3-ethoxycarbonyl series, a 5-(4-chlorophenyl) group was found to be optimal for both potency and efficacy. nih.gov
For Antiviral Agents (SARS-CoV-2): For 2-amide-3-methylester thiophene inhibitors of SARS-CoV-2 Mac1, a co-crystal structure guided the SAR studies. Modifications to the 2-amide group were explored, leading to optimized compounds with significantly improved IC50 values (from 14 μM to 2.1 μM). nih.gov
For Anti-inflammatory Agents: The nature of the aromatic aldehyde used to form 3-aminothiophene-2-acylhydrazones dictates the anti-inflammatory and analgesic profile. Different substituents on the phenyl ring of the hydrazone moiety lead to varying potencies, highlighting the importance of this region for interaction with the biological target. nih.govresearchgate.net
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The thiophene ring is widely recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities and its presence in numerous FDA-approved drugs. nih.govnih.govresearchgate.netbenthamdirect.comscispace.com
The 2-aminothiophene core, in particular, is a key building block for constructing libraries of compounds with a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govimpactfactor.org Its utility is enhanced by its relative ease of synthesis and the ability to introduce a variety of functional groups at different positions, allowing for fine-tuning of its pharmacological profile. nih.gov Similarly, the N-acylhydrazone (NAH) moiety, often attached to the aminothiophene scaffold, is considered a privileged structure, particularly for designing anti-inflammatory agents. nih.govresearchgate.netnih.gov The combination of these two privileged fragments in a single molecule has proven to be a successful strategy for generating novel and potent therapeutic candidates. nih.gov
Pharmacological Evaluation Methodologies (e.g., in vivo and in vitro assays)
The pharmacological potential of derivatives of this compound has been investigated through a variety of in vitro and in vivo assays, primarily focusing on their anticancer and anti-inflammatory properties. These methodologies are crucial for determining the efficacy and mechanism of action of these compounds.
In vitro assays are fundamental in the initial screening of the biological activity of these thiophene derivatives. For assessing anticancer potential, a common method involves cytotoxicity assays against a panel of human cancer cell lines. For instance, derivatives of 4-aminothiophene have been evaluated for their effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the biological process, is a key metric derived from these assays. One study revealed that certain 4-amino-5-substituted-thiophene derivatives exhibited potent cytotoxic effects against the MCF-7 cell line. semanticscholar.org
Anti-inflammatory activity is another significant area of investigation for these compounds. In vitro models for inflammation can involve measuring the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory cascade. nih.gov Additionally, the ability of these compounds to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell cultures, often using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, is a common evaluation method. nih.govmdpi.com Some 2-aminothiophene analogs have demonstrated notable anti-inflammatory activity, with specific IC50 values determined.
Antioxidant capacity, which can be related to anti-inflammatory effects, is also assessed in vitro. Assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method are employed to measure the radical scavenging ability of these compounds. nih.gov
In vivo assays provide a more complex biological system to evaluate the pharmacological effects of these thiophene derivatives. In the realm of cancer research, animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, are utilized to assess the antitumor efficacy of lead compounds. nih.gov For anti-inflammatory studies, the carrageenan-induced paw edema model in rodents is a classic in vivo assay to screen for acute anti-inflammatory activity. While specific in vivo data for this compound is not extensively detailed in the provided context, the methodologies are standard for thiophene-based compounds. nih.gov
The following tables summarize the detailed research findings from various studies on derivatives of this compound.
Detailed Research Findings
| Compound Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 4-Amino-5-substituted-thiophene derivative 4 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 14.53 ± 0.54 | semanticscholar.org |
| 4-Amino-5-substituted-thiophene derivative 6 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 11.17 ± 0.42 | semanticscholar.org |
| 4-Amino-5-substituted-thiophene derivative 7 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 16.76 ± 0.63 | semanticscholar.org |
| Ethyl 4-amino-5-methyl-2-benzyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.013 | nih.govresearchgate.net |
| Thienopyrimidine 3 | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.045 | nih.gov |
| Thienopyrimidine 4 | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.11 | nih.gov |
| Ester 2 | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 0.16 | nih.gov |
| 2-ethyl derivative 4 | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 0.24 | nih.gov |
| Compound Analog | Assay Type | Inhibition (%) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 1 | Anti-inflammatory Assay | 61% | 121 | tandfonline.com |
| Compound 2 | Anti-inflammatory Assay | 94% | 412 | tandfonline.com |
| Compound 3 | Anti-inflammatory Assay | 30% | 323 | tandfonline.com |
| Compound 4 | Anti-inflammatory Assay | 75% | 348 | tandfonline.com |
| Compound 5 | Anti-inflammatory Assay | 71% | 422 | tandfonline.com |
| Compound 6 | Anti-inflammatory Assay | 81% | 396 | tandfonline.com |
| Compound Derivative | Assay Type | Inhibition (%) | Reference |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide 7a | ABTS Assay | 62.0% | nih.gov |
| 3-hydroxy thiophene-2-carboxamide 3a-c | ABTS Assay | 28.4% - 54.9% | nih.gov |
| 3-methyl thiophene-2-carboxamide 5a-c | ABTS Assay | 12.0% - 22.9% | nih.gov |
Applications in Material Science and Other Fields
Development of Dyes and Pigments
The primary amino group on the Methyl 4-aminothiophene-2-carboxylate molecule makes it an excellent starting material for the synthesis of azo dyes. The process involves a two-step reaction: diazotization followed by a coupling reaction. unb.ca In the first step, the aminothiophene is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amino group into a reactive diazonium salt. nih.gov This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline, or another heterocyclic compound, to form the azo dye. unb.canih.gov
The resulting thiophene-based azo dyes are part of a class known as hetarylazo dyes. sapub.org These dyes are of significant commercial and research interest due to their unique coloration and performance properties. The incorporation of the thiophene (B33073) ring into the dye's molecular structure often leads to desirable characteristics, such as brilliant shades and good lightfastness. sapub.org Researchers have successfully synthesized a range of red to blue hetarylazo dyes by diazotizing various aminothiophenes and coupling them with different aromatic partners. sapub.org
These thiophene-based disperse dyes are particularly suitable for dyeing synthetic fibers like polyester (B1180765). sapub.orgtarjomeplus.com The properties of the final dye, including its color (absorption maxima), fastness, and affinity for fibers, can be fine-tuned by changing the substituents on both the aminothiophene precursor and the coupling component. tarjomeplus.comscilit.com For instance, the synthesis of various monoazo disperse dyes from aminothiophene derivatives has been reported, demonstrating their applicability on polyester and nylon fabrics, with dyed materials showing good to excellent fastness properties. tarjomeplus.comresearchgate.net
Table 1: Examples of Thiophene-Based Azo Dyes and Their Properties
| Diazo Component Precursor | Coupling Component | Resulting Dye Class | Color Range | Key Properties | Reference |
|---|---|---|---|---|---|
| Substituted 2-Aminothiophenes | 4-Aryl-2-aminothiophenes | Hetarylazo Dyes | Red to Blue | Strong solvent dependence of absorption spectra | sapub.org |
| 2-Amino-1,3,4-thiadiazole-2-thiol | Various (e.g., 2-Hydroxynaphthol) | Azo Disperse Dyes | Varied (351-777 nm absorption maxima) | Good to excellent fastness on polyester | tarjomeplus.com |
| Substituted 2-Aminothiophenes | N-arylmaleimides | Disperse Polymeric Dyes | Not specified | Applied on nylon and polyester fibres | sapub.org |
| Methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate | Substituted hydroxypyridine carbonitriles | Monoazo Disperse Dyes | Not specified | Excellent fastness to perspiration and sublimation | researchgate.net |
Photovoltaic Cell Applications
Thiophene-based compounds are extensively researched for their application in organic electronics, particularly in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.comrsc.org The inherent properties of the thiophene ring, such as its electron-rich nature and structural versatility, make it an ideal component for light-harvesting materials. rsc.orgresearchgate.net this compound serves as a valuable precursor for creating more complex thiophene-based molecules used in these devices.
In the context of solar cells, thiophene derivatives are used to construct π-conjugated systems that are crucial for light absorption and charge transport. rsc.org The ability to modify the structure of these molecules allows for precise tuning of their electronic energy levels and absorption spectra to better match the solar spectrum. researchgate.net Incorporating fused-thiophene units into sensitizer (B1316253) dyes for DSSCs, for example, can lead to several advantages:
A red-shift of the intramolecular charge transfer band, allowing for the absorption of a broader range of sunlight. mdpi.com
Fine-tuning of the frontier molecular energy levels for efficient electron injection and dye regeneration. mdpi.com
Thiophene-based conjugated oligomers and polymers are employed as active materials in the light-harvesting layer of organic solar cells. rsc.orgresearchgate.net Compared to polymers, conjugated oligomers derived from well-defined building blocks offer advantages such as synthetic reproducibility and high purity, which are vital for achieving consistent device performance. rsc.org The crystalline nature of these oligomers can also facilitate better charge carrier transport within the device. rsc.org Thiophene derivatives have also been developed as effective solvent additives in the fabrication of high-efficiency organic solar cells, where they help to optimize the morphology of the active layer, leading to improved charge separation and transport. rsc.org
Table 2: Role of Thiophene Derivatives in Photovoltaic Applications
| Application Area | Specific Role of Thiophene Derivative | Resulting Benefit | Reference |
|---|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Component of D-π-A sensitizer dyes | Red-shifted absorption, tuned energy levels, improved stability | mdpi.com |
| Organic Photovoltaics (OPVs) | Building block for π-conjugated oligomers | Efficient light harvesting, structural versatility, good charge transport | rsc.org |
| OPV Fabrication | Solvent additive | Mediates morphology for increased efficiency and fill factor | rsc.org |
| OPVs | Component of electron-donor molecules (D-π-A structures) | Enhances photovoltaic performance in vacuum-deposited devices | mdpi.com |
Specialty Chemicals and Materials Production
Beyond specific applications in dyes and solar cells, this compound is a key intermediate, or building block, for the synthesis of a wide array of specialty chemicals and more complex functional materials. mdpi.comupenn.edu Its bifunctional nature—possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or otherwise modified—makes it a versatile reactant in organic synthesis.
This compound is a starting material for creating more elaborate thiophene-containing structures with specific chemical or biological activities. mdpi.com For instance, related aminothiophene carboxylates are used in the synthesis of thieno[3,2-d]pyrimidines, a class of fused heterocyclic compounds with applications in medicinal chemistry. chemicalbook.com The synthesis involves reacting the aminothiophene ester with other reagents to build the second ring system.
The concept of using molecular building blocks is central to modern materials science, allowing for the systematic construction of materials with tailored properties. upenn.edu this compound fits this role perfectly. It can undergo reactions such as palladium-catalyzed cross-coupling (e.g., direct arylation) at the C-5 position of the thiophene ring to introduce new substituents, thereby creating larger, more complex molecules. researchgate.net This ability to selectively functionalize the thiophene core is essential for developing new materials for diverse applications, from pharmaceuticals to organic electronics. mdpi.comresearchgate.net The reactivity of the amino and carboxylate groups further expands the range of possible derivatives, solidifying its status as a foundational component in the production of specialty chemicals. mdpi.com
Q & A
Q. What are the standard synthesis and purification protocols for Methyl 4-aminothiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring. A common approach includes introducing the amino and ester groups via nucleophilic substitution or coupling reactions. Purification is critical to avoid side products; techniques like column chromatography (using silica gel) or recrystallization (using ethanol/water mixtures) are recommended. Purity validation requires NMR (¹H and ¹³C) for structural confirmation and HPLC (>97% purity threshold) to quantify impurities .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H NMR : Peaks for the methyl ester (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and amine protons (δ ~5.0 ppm, broad).
- FT-IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹), N-H (amine, ~3300 cm⁻¹), and C-S (thiophene, ~650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 172.04 (calculated for C₆H₇NO₂S) .
Q. How is this compound applied in drug discovery research?
The compound serves as a scaffold for bioactive molecule development. Its amino and ester groups enable derivatization into inhibitors or probes targeting enzymes (e.g., kinases) or receptors. For example, analogous thiophene derivatives have shown activity against amyloid-beta plaques in Alzheimer’s research .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?
Key parameters include:
- Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures (~0–5°C) reduce side reactions during aminolysis. Monitor reaction progress via TLC or inline FT-IR to identify bottlenecks .
Q. What strategies resolve discrepancies between X-ray crystallography data and computational structural models?
- Refinement software : Use SHELXL for high-resolution crystallographic refinement, especially for handling hydrogen bonding and disorder in the thiophene ring .
- Computational validation : Compare puckering parameters (e.g., Cremer-Pople ring analysis) from crystallography with DFT-optimized geometries .
- Cross-validation : Overlay crystallographic data with ORTEP-3-generated thermal ellipsoid models to assess steric clashes .
Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?
The electron-rich thiophene ring facilitates electrophilic substitution. The amino group at the 4-position enhances conjugation, stabilizing transition states in palladium-catalyzed couplings. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding regioselective functionalization .
Q. What are the challenges in analyzing tautomeric forms of this compound?
The compound may exhibit keto-enol tautomerism under acidic/basic conditions. Use:
- Variable-temperature NMR to detect tautomeric equilibria.
- X-ray crystallography to confirm dominant tautomers in the solid state.
- pH-dependent UV-Vis spectroscopy to monitor shifts in λmax due to conjugation changes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
